molecular formula C8H6Br2O2 B6347326 3,4-Dibromo-5-methylbenzoic acid CAS No. 1564638-18-1

3,4-Dibromo-5-methylbenzoic acid

Cat. No.: B6347326
CAS No.: 1564638-18-1
M. Wt: 293.94 g/mol
InChI Key: XYRJUIVLTQLJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-5-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 3rd and 4th positions, and a methyl group is substituted at the 5th position of the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-methylbenzoic acid typically involves the bromination of 5-methylbenzoic acid. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is usually conducted at room temperature to ensure controlled bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dibromo-5-methylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzymes by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by interacting with binding sites, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-methylbenzoic acid
  • 2,4-Dibromo-6-methylbenzoic acid
  • 2,5-Dibromo-4-methylbenzoic acid

Uniqueness

3,4-Dibromo-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 3rd and 4th positions, along with a methyl group at the 5th position, influences its reactivity and interaction with molecular targets. This unique structure makes it a valuable compound for various research applications .

Properties

IUPAC Name

3,4-dibromo-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRJUIVLTQLJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.